Reduced Hydrogen Bond Donor (HBD) Count Compared to N-[(2-aminophenyl)methyl]cyclohexanecarboxamide
The target compound possesses a tertiary amide, resulting in 0 HBDs from the amide group, whereas the des-methyl analog (CAS 1459704-38-1) contains a secondary amide with 1 HBD . The total HBD count is 2 (from the aniline NH2) for the target vs. 3 for the analog . A lower HBD count is generally associated with improved passive membrane permeability [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (aniline NH2 only) |
| Comparator Or Baseline | N-[(2-aminophenyl)methyl]cyclohexanecarboxamide (CAS 1459704-38-1): 3 (aniline NH2 + amide NH) |
| Quantified Difference | -1 HBD |
| Conditions | Structural analysis based on chemical structure |
Why This Matters
Reducing HBD count is a proven strategy to enhance CNS penetration and oral bioavailability, making this compound a superior scaffold for CNS drug discovery programs.
- [1] Benet LZ, Hosey CM, Ursu O, Oprea TI. BDDCS, the Rule of 5 and drugability. Adv Drug Deliv Rev. 2016;101:89-98. View Source
